Bis(trichloromethyl) trisulfide

Organosulfur Chemistry Oxidation Selectivity Reaction Predictability

Bis(trichloromethyl) trisulfide (CAS 2532-50-5), also referred to as bis(trichloromethyl) pertrisulfide, is a symmetrical organic trisulfide with the molecular formula C₂Cl₆S₃ and a molecular weight of 332.93 g/mol. It belongs to the homologous series of perchlorinated methyl polysulfides that includes the monosulfide (C₂Cl₆S), disulfide (C₂Cl₆S₂), trisulfide, tetrasulfide, and heptasulfide.

Molecular Formula C2Cl6S3
Molecular Weight 332.9 g/mol
CAS No. 2532-50-5
Cat. No. B15496163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(trichloromethyl) trisulfide
CAS2532-50-5
Molecular FormulaC2Cl6S3
Molecular Weight332.9 g/mol
Structural Identifiers
SMILESC(SSSC(Cl)(Cl)Cl)(Cl)(Cl)Cl
InChIInChI=1S/C2Cl6S3/c3-1(4,5)9-11-10-2(6,7)8
InChIKeyHEWWCALXHMTHHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(trichloromethyl) Trisulfide (CAS 2532-50-5): Organosulfur Procurement & Differentiation Guide


Bis(trichloromethyl) trisulfide (CAS 2532-50-5), also referred to as bis(trichloromethyl) pertrisulfide, is a symmetrical organic trisulfide with the molecular formula C₂Cl₆S₃ and a molecular weight of 332.93 g/mol . It belongs to the homologous series of perchlorinated methyl polysulfides that includes the monosulfide (C₂Cl₆S), disulfide (C₂Cl₆S₂), trisulfide, tetrasulfide, and heptasulfide [1]. The compound exists as a solid at room temperature with an experimentally determined melting point of 57 °C, distinguishing it from the liquid disulfide analog . Its primary documented value lies in its role as a synthetic intermediate and as a subject of fundamental structure-reactivity studies of the sulfur-sulfur bond in polysulfide chains [2].

Why Bis(trichloromethyl) Trisulfide Cannot Be Replaced by Its Disulfide or Tetrasulfide Analogs for Critical Applications


The homologous series of bis(trichloromethyl) polysulfides (CCl₃-Sₙ-CCl₃, where n = 2, 3, 4, 7) exhibits sulfur chain length-dependent physicochemical properties and reactivity that preclude simple interchange. The trisulfide (n=3) possesses a distinct combination of thermal stability, electrophilic sulfur character, and single-well-defined oxidation product profile that neither the more labile disulfide (n=2) nor the less stable tetrasulfide (n=4) can replicate [1]. Specifically, the central sulfur atom in the trisulfide bridge provides a unique electrophilic center that directs regioselective oxidation to a single sulfoxide product, whereas the disulfide yields multiple oxidation products under identical conditions, complicating reaction predictability and downstream purification [1]. Procurement of an incorrect chain-length analog therefore introduces both a reactivity and an impurity profile risk that cannot be corrected by simple stoichiometric adjustment [1].

Head-to-Head Quantitative Evidence: Bis(trichloromethyl) Trisulfide vs. Closest Analogs


Sulfur Chain Length Determines Oxidation Product Selectivity: Trisulfide vs. Disulfide

Under controlled oxidation conditions, bis(trichloromethyl) trisulfide (n=3) furnishes a single defined sulfoxide oxidation product, whereas bis(trichloromethyl) disulfide (n=2) yields a complex mixture of multiple products, as established by direct head-to-head experimentation [1].

Organosulfur Chemistry Oxidation Selectivity Reaction Predictability

Phase State at Ambient Temperature: Solid Trisulfide vs. Liquid Disulfide for Handling and Formulation

Bis(trichloromethyl) trisulfide is a solid at room temperature with an experimentally measured melting point of 57 °C . In contrast, the one-sulfur-atom-shorter disulfide analog (CAS 15110-08-4) is a liquid with a boiling point of 185.5 °C at 760 mmHg .

Physical Chemistry Formulation Science Material Handling

Predicted LogP and Topological Polar Surface Area (TPSA) Differentiate Trisulfide from Disulfide in Membrane Permeation and Adsorption Profiling

Computed physicochemical descriptors reveal that bis(trichloromethyl) trisulfide has a higher predicted octanol-water partition coefficient (LogP ~5.2) and larger topological polar surface area (TPSA ~75.9 Ų) compared to the disulfide analog (LogP ~4.8, TPSA ~50.6 Ų) [1][2]. The additional sulfur atom increases both lipophilicity and polar surface area, altering predicted membrane permeability and environmental partitioning behavior.

Computational Chemistry ADMET Prediction Environmental Fate

Trisulfide Exhibits Distinct ¹³C NMR Diagnostic Shifts for Sulfur Oxidation State Identification vs. Disulfide and Sulfide Analogs

¹³C NMR chemical shifts of the CCl₃ group and the α-carbon serve as diagnostic tools for distinguishing trichloromethyl-substituted sulfides, disulfides, trisulfides, sulfoxides, and sulfones. The trisulfide (R-S₃-R) exhibits characteristic ¹³C NMR shifts that differ systematically from the disulfide (R-S₂-R) and monosulfide (R-S-R) analogs, enabling unambiguous structural confirmation [1].

NMR Spectroscopy Structural Elucidation Quality Control

Optimal Application Scenarios for Bis(trichloromethyl) Trisulfide (CAS 2532-50-5) Based on Comparative Evidence


Synthesis of Defined Trichloromethyl Sulfoxides via Regioselective Oxidation

When a synthetic pathway requires a single, well-defined trichloromethyl sulfoxide intermediate, bis(trichloromethyl) trisulfide is the preferred starting material over the disulfide analog. Direct comparative data demonstrate that the trisulfide oxidizes to a single product, whereas the disulfide generates a complex mixture that requires chromatographic separation [1]. This selectivity is attributed to the unique electronic environment of the central sulfur in the three-atom chain.

Structure-Reactivity Studies of Sulfur-Sulfur Bond Cleavage in Polysulfide Chains

The trisulfide represents the mid-length member of the homologous series (n=2 to n=7) and provides a critical data point for understanding how the sulfur chain length modulates thermal stability, electrophilicity, and fragmentation pathways. The melting point of 57 °C and predicted boiling point of 223.9 °C place it between the disulfide (bp 185.5 °C) and tetrasulfide (mp 37 °C, bp ~261 °C predicted) in volatility, making it the optimal chain length for studies requiring both thermal robustness and manageable vapor pressure [2].

Precursor for Trichloromethyl Sulfenyl Chloride-Based Derivatization Libraries

Bis(trichloromethyl) trisulfide can serve as a masked or activatable source of trichloromethyl sulfenyl electrophile equivalents. Its solid physical form facilitates precise stoichiometric control in parallel synthesis or library production, an advantage over the liquid disulfide or the highly reactive trichloromethanesulfenyl chloride (perchloromethyl mercaptan, CAS 594-42-3), which has an LD50 (oral-rat) of 82.6 mg/kg and requires stringent handling protocols [3][4].

Quality Control Reference Standard for Polysulfide Mixture Analysis by ¹³C NMR or HPLC

The distinct ¹³C NMR signature of the trisulfide, combined with its single-well-defined oxidation behavior, makes it valuable as a reference standard for deconvoluting polysulfide mixtures obtained from industrial chlorination processes. Its use as a calibration standard is supported by the demonstrated ability of ¹³C NMR to discriminate trichloromethyl compounds across oxidation states and sulfur chain lengths [5].

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